Agavasaponin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Agavoside E is a biochemical.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Agavasaponin E has demonstrated significant anti-inflammatory effects in various studies. Research indicates that extracts from Agave americana, which contains this compound, exhibit substantial inhibition of edema in animal models. For instance, a study using the carrageenan-induced edema model showed that an aqueous extract of A. americana significantly reduced paw swelling at concentrations of 100 mg/kg and higher . The compound's efficacy is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide .

Table 1: Anti-Inflammatory Effects of this compound

| Study Reference | Agave Species | Test Model | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|---|---|

| A. americana | Carrageenan-induced edema | 100 | 50% | |

| A. angustifolia | TPA-induced edema | 6 | 85.6% | |

| A. tequilana | TPA-induced edema | 6 | 68% |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that extracts from Agave species can inhibit the growth of bacteria and fungi, making them potential candidates for developing natural antimicrobial agents. For instance, saponins from A. americana and A. angustifolia have been reported to possess antifungal and antibacterial activities, which could be harnessed for therapeutic applications in treating infections .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research involving purified fractions of saponins from A. salmiana demonstrated cytotoxic effects against lung cancer cell lines . Additionally, various saponins, including this compound, have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Studies Involving this compound

| Study Reference | Agave Species | Cancer Type | Effect Observed |

|---|---|---|---|

| A. salmiana | Lung Cancer | Cytotoxic effects | |

| Various | Multiple Cancers | Apoptosis induction |

Other Therapeutic Applications

Beyond its anti-inflammatory and anticancer properties, this compound has been explored for various other health benefits:

- Antioxidant Activity : The compound exhibits antioxidant properties that help combat oxidative stress and related diseases .

- Gastroprotective Effects : Studies indicate that saponins may protect against gastric ulcers by enhancing mucosal defense mechanisms .

- Nutritional Applications : As a component of agave inulin, this compound may contribute to gut health by acting as a prebiotic, promoting beneficial gut microbiota .

Analyse Chemischer Reaktionen

Analytical Techniques for Saponin Characterization

UPLC-QTOF/MS combined with HMBC NMR and HMAI (Hybrid Molecular Analysis of Interactions) is the primary workflow for dereplication and structural elucidation of Agave saponins .

Key Steps in Analysis

-

UPLC-MS

-

Negative mode detection identifies molecular ions ([M + HCOO]⁻) and fragments corresponding to sugar losses (hexose units, 162 Da) .

-

Fragmentation patterns reveal sugar chain lengths and aglycone oxygenation (e.g., carbonyl groups at C-12 enhance phytotoxicity) .

-

Retention times correlate with saponin types: bidesmosic saponins (two sugar chains) elute earlier (≤1.40 min) .

-

-

NMR Spectroscopy

-

Structural Features Influencing Activity

Representative Saponins from Agave Species

While Agavasaponin E is not directly cited, analogous compounds exhibit these structural motifs:

Hecogenin-Based Saponins

-

Aglycone : (25R)-3β-hydroxy-5α-spirostan-12-one (hecogenin).

-

Sugar chains : Typically β-galactopyranoside linked to C-3, with additional hexose units .

-

Key reaction : Glycosidic bond cleavage under acidic conditions (e.g., methanol extraction) may generate methoxylated derivatives .

Furostanic Saponins

-

Aglycone : Paniculogenin or derivatives with C-18 methoxylation.

-

Sugar chains : Co-eluting furostanic saponins show hexose losses in MS .

-

Reaction : Oxidation and unsaturation (e.g., C-9/C-11 double bonds) modify aglycone functionality .

Table 1: Key UPLC-MS Fragmentation Data

| Saponin Type | Molecular Ion (m/z) | Fragmentation Pattern |

|---|---|---|

| Hecogenin-based | [M + HCOO]⁻ | Loss of hexose units → [Aglycone−H + 162]⁻ |

| Furostanic | [M + HCOO]⁻ | Bidesmosic: [M−H + 162×2]⁻ |

Table 2: NMR Correlations for Aglycone Identification

| Feature | ¹H NMR (δ ppm) | ¹³C Correlations (ppm) | Structural Implication |

|---|---|---|---|

| C-27 methyl (spirostane) | ~1.05 | 28.2, 75.1 | S-configuration at C-25 |

| C-19 methyl (spirostane) | ~0.57–0.88 | <60 | Oxygenated positions (C-3/C-6) |

| Carbonyl group (C-12) | — | ~212.8 | Ketone functionality |

Research Findings on Bioactivity

Q & A

Basic Research Questions

Q. What is the molecular structure and natural source of Agavasaponin E?

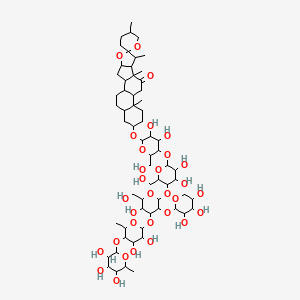

this compound (C₆₂H₁₀₀O₃₁, molecular weight 1341.47) is a steroidal saponin isolated from Agave americana. Its structure includes a sugar moiety linked to a triterpenoid backbone, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound melts at 304–308°C and exhibits a specific optical rotation of [α]D = −130°, critical for purity validation .

Q. What analytical techniques confirm the structural integrity of isolated this compound?

Researchers should employ a multi-method approach:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to map proton-carbon correlations.

- High-resolution mass spectrometry (HR-MS) to verify molecular formula and fragmentation patterns.

- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, glycosidic bonds). Cross-referencing data with published spectra ensures structural fidelity .

Q. What are the standard extraction and purification protocols for this compound?

- Extraction : Use polar solvents (e.g., methanol/water mixtures) under reflux to solubilize saponins.

- Purification : Fractionate crude extracts via liquid-liquid partitioning (e.g., n-butanol/water), followed by preparative HPLC with C18 columns and acetonitrile-water gradients. Monitor purity at 210 nm (UV absorption typical for saponins) .

Advanced Research Questions

Q. How can in silico approaches predict the pharmacological targets of this compound?

- Molecular docking : Use AutoDock Vina to simulate interactions with receptors (e.g., NF-κB, PPAR-γ).

- Pharmacophore modeling : Identify critical functional groups for binding using Schrödinger Suite.

- ADMET prediction : Assess bioavailability and toxicity via SwissADME or ProTox-II. Validate predictions with in vitro assays .

Q. What experimental strategies address discrepancies in this compound’s bioactivity across studies?

- Standardize assays : Use identical cell lines (e.g., HepG2 for hepatoprotection studies) and control for solvent effects (e.g., DMSO concentration).

- Dose-response validation : Replicate results across multiple concentrations (e.g., 1–100 µM) and time points.

- Meta-analysis : Compare raw data from published studies to identify confounding variables (e.g., extraction methods, purity levels) .

Q. How to optimize chromatographic parameters for this compound quantification?

- Column selection : Use C18 columns (5 µm particle size) for high resolution.

- Mobile phase : Test acetonitrile-water gradients (e.g., 30–70% acetonitrile over 20 min).

- Detection : Optimize UV wavelength (205–210 nm for saponins) or couple with evaporative light scattering detection (ELSD) for enhanced sensitivity .

Q. What in vitro models best elucidate this compound’s mechanism in metabolic regulation?

- Hepatocytes : Primary human hepatocytes or HepaRG cells for glucose/lipid metabolism studies.

- Adipocytes : 3T3-L1 differentiation model to assess adipogenesis inhibition.

- Co-culture systems : Simulate intercellular signaling (e.g., hepatocyte-adipocyte interactions) using Transwell plates .

Q. How do molecular dynamics simulations explain this compound’s interactions with lipid bilayers?

- Simulation setup : Use GROMACS with CHARMM36 force field to model saponin-membrane interactions.

- Analysis : Calculate parameters like lateral diffusion coefficients and membrane curvature changes.

- Validation : Compare with experimental data from fluorescence anisotropy or atomic force microscopy .

Q. How to validate this compound’s antioxidant activity using multiple assay systems?

- Chemical assays : DPPH and ABTS radical scavenging, with Trolox as a positive control.

- Cellular assays : Measure ROS reduction in H₂O₂-stressed endothelial cells (HUVECs) via DCFH-DA fluorescence.

- In vivo models : Use C. elegans or zebrafish to assess oxidative stress markers (e.g., SOD, CAT activity) .

Q. What are the known stability challenges for this compound in aqueous solutions?

- Degradation factors : Hydrolysis of glycosidic bonds at pH < 5 or > 8.

- Stabilization strategies : Use lyophilization for long-term storage or add antioxidants (e.g., ascorbic acid) to buffers.

- Monitoring : Track degradation via HPLC-UV every 24 hours under accelerated conditions (40°C, 75% humidity) .

Q. Methodological Considerations

Eigenschaften

CAS-Nummer |

58546-19-3 |

|---|---|

Molekularformel |

C62H100O31 |

Molekulargewicht |

1341.4 g/mol |

IUPAC-Name |

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C62H100O31/c1-21-9-12-62(81-19-21)22(2)36-31(93-62)14-29-27-8-7-25-13-26(10-11-60(25,5)28(27)15-35(67)61(29,36)6)84-57-47(78)42(73)50(33(17-64)86-57)89-58-48(79)43(74)51(34(18-65)87-58)90-59-53(92-54-44(75)38(69)30(66)20-80-54)52(39(70)32(16-63)85-59)91-56-46(77)41(72)49(24(4)83-56)88-55-45(76)40(71)37(68)23(3)82-55/h21-34,36-59,63-66,68-79H,7-20H2,1-6H3 |

InChI-Schlüssel |

LFLNXTMOXMFOAL-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)O[C@]11CCC(CO1)C |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

Aussehen |

Solid powder |

melting_point |

304-308°C |

Key on ui other cas no. |

75216-33-0 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Agavoside E; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.